(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride
Description
This compound is a structurally complex, stereochemically defined dipeptide derivative featuring multiple functional motifs:
- Trifluoroacetyl groups: The 2,2,2-trifluoroacetyl moiety enhances metabolic stability and lipophilicity, a feature common in fluorinated pharmaceuticals .
- Dihydrochloride salt: Improves aqueous solubility for pharmacological applications, a standard modification for basic amines .
- Hexa-2,4-diynoxy linker: A rare alkyne-rich spacer that may influence pharmacokinetic properties by modulating molecular flexibility .
Properties
IUPAC Name |
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H68F6N8O8.2ClH/c1-35(59-5)45(67)61-43(47(69)65-27-17-23-41(65)33-63(49(71)51(53,54)55)29-25-39-19-11-9-12-20-39)37(3)73-31-15-7-8-16-32-74-38(4)44(62-46(68)36(2)60-6)48(70)66-28-18-24-42(66)34-64(50(72)52(56,57)58)30-26-40-21-13-10-14-22-40;;/h9-14,19-22,35-38,41-44,59-60H,17-18,23-34H2,1-6H3,(H,61,67)(H,62,68);2*1H/t35-,36-,37+,38+,41-,42-,43-,44-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBXBVDDLOZGF-CLHBFWEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC)OCC#CC#CCOC(C)C(C(=O)N3CCCC3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)C(C)NC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC)OCC#CC#CCO[C@H](C)[C@@H](C(=O)N3CCC[C@H]3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70Cl2F6N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity (≥97%) and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Hydrolysis Reactions
Amide bond hydrolysis occurs under acidic or basic conditions due to the compound’s multiple amide linkages. For example:
- Acidic hydrolysis (e.g., HCl, 6M, 100°C) cleaves amide bonds to yield carboxylic acids and amines .
- Basic hydrolysis (e.g., NaOH, 80°C) produces carboxylates and ammonia derivatives .
Trifluoroacetyl deprotection under basic conditions (e.g., aqueous NH₃, pH 10–12) removes the 2,2,2-trifluoroacetyl groups, regenerating free amines .
Nucleophilic Substitution
The pyrrolidine-methylamino groups and trifluoroacetyl-protected amines are susceptible to nucleophilic attack:
- Methylamino groups react with acylating agents (e.g., acetic anhydride) to form secondary amides .
- Trifluoroacetyl groups are displaced by strong nucleophiles (e.g., hydrazine) to yield hydrazide derivatives .
Cycloaddition Reactions
The hexa-2,4-diynoxy group undergoes Huisgen 1,3-dipolar cycloaddition with azides in the presence of Cu(I) catalysts to form triazole rings . This reaction is critical for bioorthogonal labeling applications.
Stability Under Physiological Conditions
The compound’s dihydrochloride salt enhances solubility in aqueous media but may lead to:
- pH-dependent degradation : Instability in alkaline conditions (pH > 8) due to deprotonation of amines and subsequent hydrolysis .
- Oxidative cleavage of the diyne moiety under radical-forming conditions (e.g., peroxides) .
Synthetic Modifications
- Pyrrolidine ring functionalization : Alkylation at the pyrrolidine nitrogen using alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .
- Phenylethyl group substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the phenyl ring under HNO₃/H₂SO₄ conditions .
Stability in Storage
Scientific Research Applications
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the mechanisms of apoptosis and the role of IAPs in cancer cell survival. The compound has been shown to reduce the levels of cellular IAP1, cellular IAP2, and X-linked IAP in human breast cancer cells, making it a valuable tool for investigating the cytoprotective effects of IAPs and their potential as therapeutic targets .
Mechanism of Action
The mechanism of action of (2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride involves its binding to the BIR3 domain of cellular IAP1, cellular IAP2, and X-linked IAP. This binding leads to the degradation of these proteins, thereby promoting apoptosis. The molecular targets of this compound are the IAPs, and the pathways involved include the TNF and TRAIL-mediated apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of stereochemistry, fluorinated groups, and alkyne spacers. Below is a comparative analysis with analogous molecules:
Table 1: Key Structural and Functional Comparisons
Stereochemical and Functional Group Impact
- Stereochemistry: The (2S,3R) and (2R,3S) configurations in the target compound likely enhance binding specificity compared to non-chiral analogs, as seen in enantiomer pairs like 3S and 3R (optical rotations: +72.1° vs. -79.2° in methanol) .
- Trifluoroacetyl vs. Trifluoromethyl : While both groups improve metabolic stability, the trifluoroacetyl in the target compound may introduce steric hindrance, reducing off-target interactions compared to trifluoromethyl-containing spiro derivatives .
Pharmacokinetic and Physicochemical Properties
- Solubility : The dihydrochloride salt form enhances aqueous solubility (>10 mg/mL predicted) compared to freebase analogs like EP 4 374 877 A2 derivatives, which may require formulation aids .
- Lipophilicity: Predicted logP ~3.5 (moderate), balancing membrane permeability and solubility—higher than non-fluorinated pyrrolidine derivatives (logP ~2.0) .
Biological Activity
The compound (2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride is a complex organic compound with potential biological activities. Its intricate structure suggests multiple mechanisms of action, which are critical in pharmacological applications.
The compound features a series of functional groups that can interact with various biological targets. The presence of methylamino , pyrrolidine , and trifluoroacetyl moieties indicates potential interactions with neurotransmitter systems and enzyme pathways. The dihydrochloride form enhances solubility and bioavailability, making it suitable for therapeutic applications.
Antimicrobial Properties
Research indicates that similar compounds exhibit antimicrobial activity. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains. The specific compound's structure may confer similar properties through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, the presence of oxo groups and amino acid derivatives has been linked to apoptosis induction in cancer cells. Preliminary assays could be conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines.
Neuropharmacological Effects
Given the presence of the phenylethyl group and pyrrolidine structure, this compound may also interact with neuroreceptors. Compounds that mimic neurotransmitters often influence synaptic transmission and could be explored for their potential in treating neurological disorders.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
